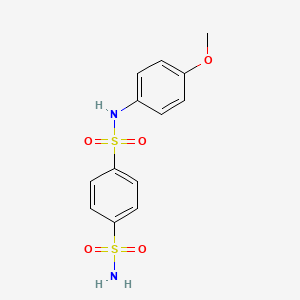
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide, also known as MBDS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MBDS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents. However, MBDS has unique properties that make it a promising candidate for treating various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antidiabetic, and antioxidant properties. This compound has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, this compound has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-1,4-benzenedisulfonamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for N-(4-methoxyphenyl)-1,4-benzenedisulfonamide research. One area of interest is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of this compound as a potential therapy for other diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with sulfuric acid, followed by nitration and reduction of the resulting compound. The final product is obtained by reacting the intermediate with sulfuryl chloride and ammonia.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPGFOTCHYSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

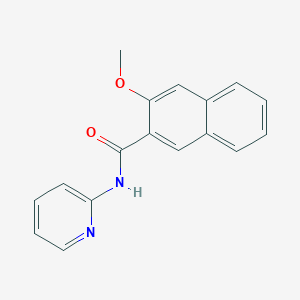
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
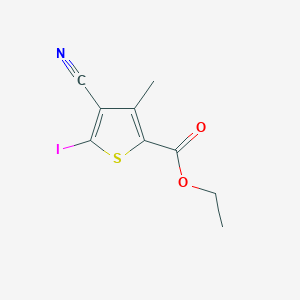
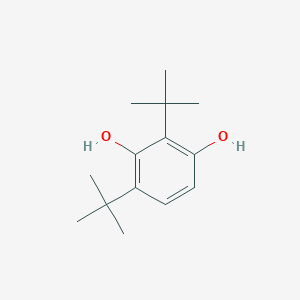
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
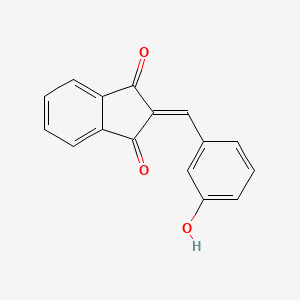
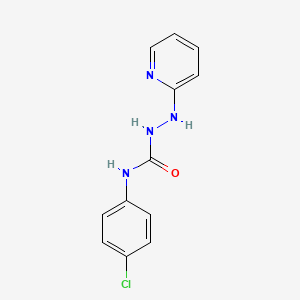
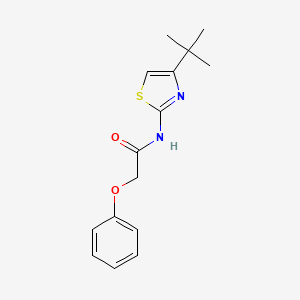
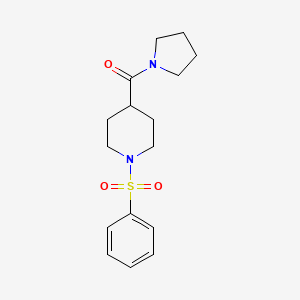
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
